1-(1-Aminocyclopropyl)-2-ethylbutan-1-one
CAS No.:
Cat. No.: VC17639059
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 1-(1-aminocyclopropyl)-2-ethylbutan-1-one |
| Standard InChI | InChI=1S/C9H17NO/c1-3-7(4-2)8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3 |
| Standard InChI Key | ZZRYINSKKGQTBK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C(=O)C1(CC1)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-(1-aminocyclopropyl)-2-ethylbutan-1-one, reflects its bicyclic structure, which combines a cyclopropane ring with a ketone and ethylbutane chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1602874-35-0 | |
| Molecular Formula | C₉H₁₇NO | |
| Molecular Weight | 155.24 g/mol | |
| Canonical SMILES | CCC(CC)C(=O)C1(CC1)N | |
| InChI Key | ZZRYINSKKGQTBK-UHFFFAOYSA-N |
The cyclopropyl group introduces significant ring strain, while the amino and ketone functionalities enable diverse reactivity, making the compound a versatile intermediate .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(1-aminocyclopropyl)-2-ethylbutan-1-one typically involves multi-step strategies to construct the cyclopropane ring and introduce the amino group. A representative pathway includes:
-
Cyclopropanation: Reaction of 2-ethylbutan-1-one with a diazo compound (e.g., diazomethane) under catalytic conditions to form the cyclopropyl ring .
-
Amination: Introduction of the amino group via nucleophilic substitution or reductive amination, often using ammonia or protected amines.
A patent by WO2014027045A1 describes analogous methods for cyclopropane-containing compounds, emphasizing the use of dibutyl ether and phenyl lithium to stabilize reactive intermediates . For example, reacting phenyl lithium with a precursor in dibutyl ether at 40°C achieved 80% conversion in related syntheses .
Optimization Challenges
Key challenges include:
-
Ring Strain: The cyclopropane ring’s instability necessitates low-temperature conditions (-15°C to 0°C) during synthesis .
-
Byproduct Formation: Dimerization (e.g., diethyl l,l'-(ethane-l,2-diyl)bis(piperidine-4-carboxylate)) is a common side reaction, requiring chromatographic purification .
Physicochemical Properties
Thermodynamic Parameters
Available data from VulcanChem indicate:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | ~0.9 g/cm³ (estimated) | |
| Solubility | Likely polar solvents |
The compound’s logP (octanol-water partition coefficient) is estimated at 1.2–1.5, suggesting moderate lipophilicity suitable for membrane penetration in biological systems.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
PROTACs: Bifunctional molecules degrading disease-related proteins (e.g., mTOR) .
-
Small-Molecule Inhibitors: Analogues in kinase inhibitor development .
Material Science
Its rigid cyclopropane structure could stabilize polymers or coatings, though this application remains unexplored.
Future Directions
-
Synthetic Methodology: Develop one-pot cyclopropanation-amination to improve yield.
-
Biological Screening: Evaluate efficacy against kinase targets (e.g., PI3K, mTOR) and infectious agents.
-
Toxicology Studies: Establish LD₅₀ and NOAEL values for regulatory approval.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume